alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride
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Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a naphthalene ring substituted with a methoxy group and a dimethylaminoethoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene core. The key steps include:
Naphthalene Derivatization: The naphthalene ring is functionalized with a methoxy group at the 6-position.
Ether Formation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield different reduced forms of the naphthalene ring.
Substitution: The methoxy and dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can interact with biological membranes, affecting their permeability and function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride
- Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride
- Alpha-((2-(Dimethylamino)ethoxy)methyl)-2’-methyl-(1,1’-biphenyl)-4-methanol hydrochloride
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methoxy-2-naphthalenemethanol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both the methoxy and dimethylaminoethoxy groups allows for versatile interactions and applications in various fields.
Properties
CAS No. |
131963-53-6 |
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Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(6-methoxynaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18(2)8-9-21-12-17(19)15-5-4-14-11-16(20-3)7-6-13(14)10-15;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
InChI Key |
MPUMMGIZTUJZEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
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